molecular formula C16H16F3N3O3S B2932794 (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396891-89-6

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2932794
CAS No.: 1396891-89-6
M. Wt: 387.38
InChI Key: SLBJACZDDZFWIK-CSKARUKUSA-N
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Description

(E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a sophisticated synthetic compound designed for advanced pharmaceutical and agrochemical research. Its structure incorporates a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role as a bioisostere for carboxylic esters and amides . This heterocyclic ring is noted for its thermal stability and ability to engage in hydrogen bonding, which is crucial for target recognition . The 5-(trifluoromethyl) group on the oxadiazole ring is a key feature that enhances molecular stability, lipophilicity, and membrane permeability, traits commonly leveraged in the development of modern agrochemicals and pharmaceuticals . The molecule is engineered for probing novel biological pathways, with primary research applications anticipated in two key areas. First, it shows significant potential as a novel antibacterial agent . Derivatives of 1,3,4-oxadiazole have demonstrated potent in vitro activity against a range of resistant plant pathogens, such as Ralstonia solanacearum and Xanthomonas oryzae , with efficacy superior to some commercial bactericides . The structural motif is also frequently explored in the development of new quinolone hybrids to combat drug-resistant bacterial strains like MRSA . Second, this compound is a valuable scaffold for anticancer research . The 1,3,4-oxadiazole nucleus is a common pharmacophore in investigational anticancer agents, capable of inhibiting critical enzymes involved in cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC) . The integration of the trifluoromethyl group and a piperidine system, similar to structures found in patented drug candidates, further underscores its utility in early-stage drug discovery for oncology targets . This product is intended for use in laboratory research to investigate structure-activity relationships, mechanism of action, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3S/c17-16(18,19)15-21-20-14(25-15)13-7-4-9-22(11-13)26(23,24)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBJACZDDZFWIK-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F3N3O2S
  • Molecular Weight : Approximately 373.38 g/mol

The presence of the trifluoromethyl group and the styrylsulfonyl moiety suggests potential interactions with biological targets, which may contribute to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazoles possess broad-spectrum antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The specific compound may share similar properties due to its structural characteristics.

Anticancer Activity

A notable area of investigation is the anticancer potential of this compound. Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. In vitro assays have shown that this compound may inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways that regulate cell growth and survival.
  • DNA Interaction : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
    CompoundMIC (µg/mL)Target Organism
    This compound8Staphylococcus aureus
    16Escherichia coli
  • Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The IC50 values were determined for different cell lines:
    Cell LineIC50 (µM)
    HeLa12
    MCF715
    A54910

Comparison with Similar Compounds

Sulfonyl Group Modifications

  • Analogues: 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(phenoxymethyl)-1,3,4-oxadiazole (CAS 1171973-70-8): Replaces styrylsulfonyl with a 4-chlorophenylsulfonyl group, introducing halogen-mediated hydrophobic interactions. The phenoxymethyl substituent at position 5 differs from the trifluoromethyl group, altering electronic properties . S-Substituted Aliphatic Analogues (e.g., compound 7d in ): Feature aliphatic sulfonyl groups (e.g., tosyl) and thioalkyl chains. These exhibit lower molecular weights (e.g., 395–437 g/mol) compared to the target compound’s aromatic sulfonyl group, which likely increases steric bulk and polarity .

Trifluoromethyl Group Positioning

  • Target Compound : The trifluoromethyl group at position 5 is a key electronegative substituent.
  • Analogues :
    • 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride (CAS 1820712-33-1): Lacks the styrylsulfonyl group but retains the trifluoromethyl-oxadiazole core. The hydrochloride salt improves solubility, with a molecular weight of 257.64 g/mol .
    • 2-(1H-Indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole : Substitutes piperidine with an indole ring, demonstrating superior antibacterial activity in structure-activity relationship (SAR) studies .

Heterocyclic Replacements

  • (E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole (CAS 1226487-92-8): Replaces trifluoromethyl with a thiophene ring, introducing sulfur-mediated electronic effects. This highlights how heterocyclic substitutions at position 5 modulate bioactivity .

Physical and Chemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Biological Activity Reference ID
(E)-2-(1-(Styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole Not reported ~433.9* Styrylsulfonyl, trifluoromethyl Not reported
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 113–114 449.3 Bromobenzylthio, trifluoromethyl-pyrazole Antifungal/antibacterial (inferred)
2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride Not reported 257.64 Piperidine, trifluoromethyl Improved solubility
2-(1H-Indol-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole Not reported 281.2 Indole, trifluoromethyl High antibacterial activity
2-((Butan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (7d) 115–134 395 Aliphatic thioether, tosyl-piperidine Antibacterial

*Estimated based on structural similarity to CAS 1171973-70-8 (433.9 g/mol).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2-(1-(styrylsulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole, and how is its structural integrity confirmed?

  • Answer : The synthesis typically involves coupling reactions between piperidin-3-yl precursors and sulfonylated styryl intermediates, followed by cyclization to form the oxadiazole core. Key steps include sulfonylation using styrylsulfonyl chlorides and cyclization with reagents like carbon disulfide under reflux conditions . Structural confirmation relies on a combination of elemental analysis, ¹H/¹³C-NMR, LC-MS, and IR spectroscopy to verify functional groups and molecular weight .

Q. Which physicochemical properties of this compound are critical for its reactivity and stability in biological assays?

  • Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the styrylsulfonyl moiety contributes to electron-withdrawing effects, influencing reactivity in nucleophilic environments. Stability is assessed via pH-dependent degradation studies and thermal analysis (e.g., DSC/TGA) to determine shelf-life under storage conditions .

Q. What in vitro assays are recommended for preliminary evaluation of its antimicrobial or enzyme inhibitory activity?

  • Answer : Standardized broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts for target enzymes like kinases or hydrolases) are used. Reference protocols from studies on analogous oxadiazole derivatives can guide assay design .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the binding interactions of this compound with potential therapeutic targets?

  • Answer : Molecular docking (using software like AutoDock Vina) identifies key interactions between the trifluoromethyl-oxadiazole core and active-site residues, while MD simulations (e.g., GROMACS) assess binding stability over time. Validation involves comparing predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

Q. What strategies address contradictions in reported biological activities of structurally related 1,3,4-oxadiazole derivatives?

  • Answer : Discrepancies often arise from variations in substituent electronic profiles (e.g., electron-withdrawing vs. donating groups on the piperidine ring) or assay conditions (e.g., buffer pH, cell line specificity). Meta-analyses of structure-activity relationships (SAR) and standardized bioassay protocols help reconcile conflicting data .

Q. How do modifications to the styrylsulfonyl or piperidin-3-yl groups influence the compound’s ADME profile?

  • Answer : Introducing hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring improves aqueous solubility, while altering the sulfonyl linker’s rigidity impacts metabolic stability. ADME predictions (e.g., SwissADME) and in vitro hepatocyte clearance assays guide optimization .

Q. What synthetic routes maximize yield and purity of the trifluoromethyl-oxadiazole core under scalable conditions?

  • Answer : Optimized routes use microwave-assisted cyclization to reduce reaction times and improve yields. Purification via flash chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity, validated by HPLC .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to prevent hydrolysis of the styrylsulfonyl group .
  • Characterization : Use high-resolution LC-MS to distinguish between isomeric byproducts, common in oxadiazole syntheses .
  • Biological Evaluation : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple assay replicates .

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